molecular formula C20H25F3N2 B10898610 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10898610
M. Wt: 350.4 g/mol
InChI Key: QTWQUBHVVOFXOE-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a bicyclic structure combined with a piperazine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, starting with the preparation of the bicyclic and piperazine components. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine stands out due to its unique combination of a bicyclic structure and a piperazine ring. Similar compounds include:

  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
  • 4-[2-(Trifluoromethyl)benzyl]piperazine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H25F3N2

Molecular Weight

350.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C20H25F3N2/c21-20(22,23)19-4-2-1-3-17(19)13-24-7-9-25(10-8-24)14-18-12-15-5-6-16(18)11-15/h1-6,15-16,18H,7-14H2

InChI Key

QTWQUBHVVOFXOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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